molecular formula C12H10F3IN2O2 B13430885 n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide

n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide

Cat. No.: B13430885
M. Wt: 398.12 g/mol
InChI Key: KMBKIAPXINYEHM-UHFFFAOYSA-N
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Description

n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide: is a complex organic compound characterized by the presence of cyano, trifluoromethyl, hydroxy, iodo, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide typically involves multiple steps. One common method includes the reaction of 4-amino-2-trifluoromethyl benzonitrile with methyl methacrylate in the presence of a catalyst such as dichloromethane. The reaction is carried out at temperatures ranging from 10-65°C for 1-10 hours. The resulting product is then subjected to further reactions involving manganese dioxide and a two-phase catalyst to obtain the final compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reagents and solvents used are of industrial specifications, ensuring high yield and purity. The process is designed to be environmentally friendly, with minimal pollution and high operational safety .

Chemical Reactions Analysis

Types of Reactions: n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodo group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes .

Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

  • n-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
  • 4-cyano-3-(trifluoromethyl)phenyl isothiocyanate
  • (S)-N-(4-Cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methylpropanamide (S-23)

Uniqueness: n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where the iodo group plays a crucial role .

Properties

Molecular Formula

C12H10F3IN2O2

Molecular Weight

398.12 g/mol

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide

InChI

InChI=1S/C12H10F3IN2O2/c1-11(20,6-16)10(19)18-8-3-2-7(5-17)9(4-8)12(13,14)15/h2-4,20H,6H2,1H3,(H,18,19)

InChI Key

KMBKIAPXINYEHM-UHFFFAOYSA-N

Canonical SMILES

CC(CI)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O

Origin of Product

United States

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